molecular formula C8H10ClNO B2688491 3-(Aminomethyl)benzaldehyde hydrochloride CAS No. 2253629-92-2

3-(Aminomethyl)benzaldehyde hydrochloride

Cat. No.: B2688491
CAS No.: 2253629-92-2
M. Wt: 171.62
InChI Key: NLTQUVXXKXHFTI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an aminomethyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzaldehyde hydrochloride typically involves the reaction of benzaldehyde with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzaldehyde hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)benzaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)benzaldehyde hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)benzaldehyde hydrochloride is unique due to the specific positioning of the aminomethyl group at the meta position, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

3-(aminomethyl)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTQUVXXKXHFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253629-92-2
Record name 3-(aminomethyl)benzaldehyde hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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